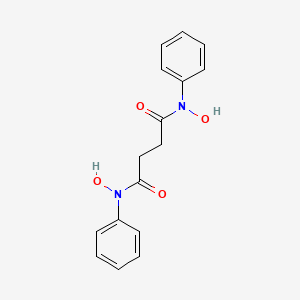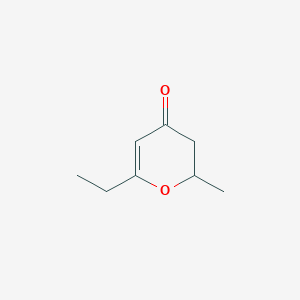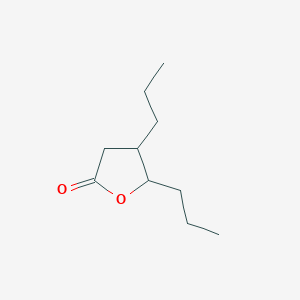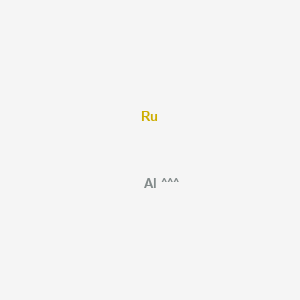
Aluminum;ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;ruthenium is a compound that combines aluminum and ruthenium, two elements with distinct properties. Ruthenium is a rare transition metal known for its high resistance to wear and corrosion, while aluminum is a lightweight, abundant metal with excellent conductivity and malleability. The combination of these elements results in a compound with unique characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum;ruthenium compounds typically involves the reaction of aluminum with ruthenium salts or complexes. One common method is the chemical vapor deposition (CVD) technique, where aluminum and ruthenium precursors are vaporized and then deposited onto a substrate under controlled conditions . This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature reduction processes. For example, aluminum can reduce ruthenium oxides at elevated temperatures to form this compound alloys. This process often involves the use of reducing agents such as hydrogen or carbon monoxide to facilitate the reduction reaction .
化学反応の分析
Types of Reactions
Aluminum;ruthenium compounds undergo various chemical reactions, including:
Oxidation: Ruthenium can be oxidized to form ruthenium oxides, while aluminum forms aluminum oxides.
Reduction: Aluminum can reduce ruthenium compounds to their metallic state.
Substitution: Ruthenium can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products of these reactions include aluminum oxides, ruthenium oxides, and various this compound alloys and complexes. These products have diverse applications in catalysis, electronics, and materials science .
科学的研究の応用
Aluminum;ruthenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their anticancer properties and as drug delivery systems.
Industry: Utilized in the production of wear-resistant coatings, electronic components, and advanced materials.
作用機序
The mechanism of action of aluminum;ruthenium compounds depends on their specific application. In catalysis, ruthenium acts as the active site, facilitating the reaction by providing a surface for reactants to adsorb and react. In biological applications, ruthenium compounds can interact with cellular components, such as DNA, to exert their effects. The molecular targets and pathways involved vary depending on the specific compound and its intended use .
類似化合物との比較
Similar Compounds
Ruthenium Trichloride: A versatile catalyst used in organic synthesis.
Ruthenium Oxide: Utilized in supercapacitors and chlorine production.
Ruthenium Tetroxide: Applied in organic chemistry for oxidizing alcohols.
Uniqueness
Aluminum;ruthenium compounds are unique due to the combination of aluminum’s lightweight and conductive properties with ruthenium’s catalytic and wear-resistant characteristics. This combination results in materials that are both durable and efficient, making them suitable for advanced technological applications .
特性
分子式 |
AlRu |
|---|---|
分子量 |
128.1 g/mol |
IUPAC名 |
aluminum;ruthenium |
InChI |
InChI=1S/Al.Ru |
InChIキー |
DRVLHCMOXCBPHN-UHFFFAOYSA-N |
正規SMILES |
[Al].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


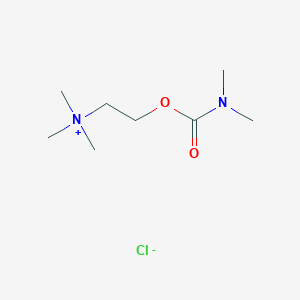
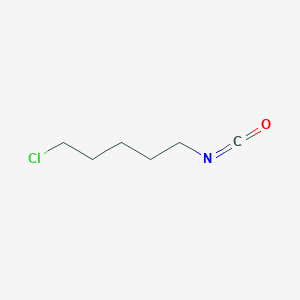
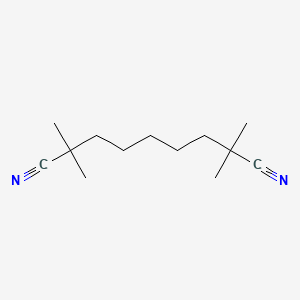

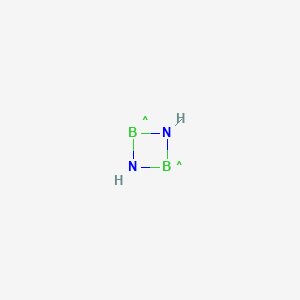
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

